

Spectroscopic data for 2,2'-Diaminobiphenyl (FTIR, NMR, Mass Spec)

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Compound of Interest

Compound Name: 2,2'-Biphenyldiamine

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Spectroscopic Profile of 2,2'-Diaminobiphenyl: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Diaminobiphenyl, a key intermediate in various chemical syntheses. The following sections detail the Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2,2'-Diaminobiphenyl.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 1: FTIR Spectral Data for 2,2'-Diaminobiphenyl

Wavenumber (cm ⁻¹)	Assignment	Intensity
3450 - 3300	N-H Stretch (Asymmetric & Symmetric)	Strong
3050 - 3000	Aromatic C-H Stretch	Medium
1620 - 1580	N-H Bend (Scissoring)	Medium
1580 - 1450	Aromatic C=C Stretch	Strong
1335 - 1250	Aromatic C-N Stretch	Strong
750 - 730	Out-of-plane C-H Bend (ortho-disubstituted)	Strong

Data interpreted from typical values for aromatic amines and biphenyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for 2,2'-Diaminobiphenyl (Solvent: CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.20 - 6.70	Multiplet	8H	Aromatic Protons
3.60	Broad Singlet	4H	Amine (NH ₂) Protons

Data is estimated based on spectra of similar aromatic amines and biphenyl derivatives. Actual chemical shifts may vary.

Table 3: ¹³C NMR Spectral Data for 2,2'-Diaminobiphenyl

Chemical Shift (δ , ppm)	Assignment
143.5	C-NH ₂
131.0	Aromatic CH
129.5	Aromatic CH
125.0	Aromatic C (ipso)
119.0	Aromatic CH
116.0	Aromatic CH

Data is estimated based on known spectra of substituted biphenyl compounds.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2,2'-Diaminobiphenyl (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
184	100	[M] ⁺ (Molecular Ion)
183	25	[M-H] ⁺
167	50	[M-NH ₃] ⁺
154	15	[M-2NH ₂] ⁺
139	10	[C ₁₁ H ₇] ⁺
92	30	[C ₆ H ₆ N] ⁺

Data obtained from the NIST WebBook.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy: KBr Pellet Method

- **Sample Preparation:** A small amount of solid 2,2'-Diaminobiphenyl (1-2 mg) is finely ground in an agate mortar and pestle.
- **Mixing:** The ground sample is then intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- **Pellet Formation:** The mixture is transferred to a pellet die and subjected to high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of solid 2,2'-Diaminobiphenyl is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.
- **Referencing:** A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.
- **Data Acquisition:** The NMR tube is placed in the NMR spectrometer.
 - For ^1H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans is usually required.

Mass Spectrometry: Electron Ionization (EI)

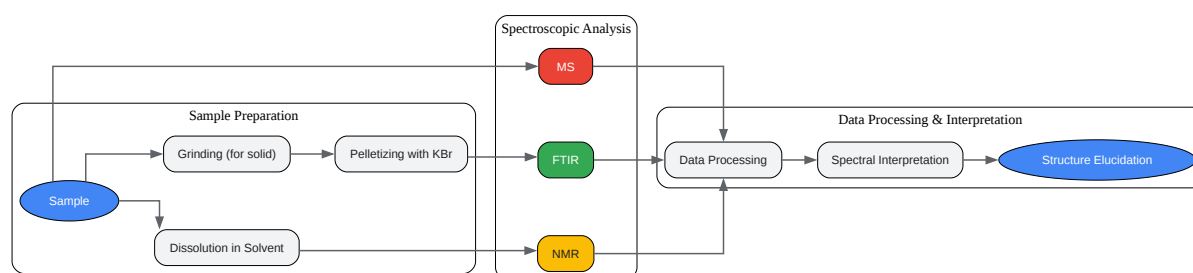
- **Sample Introduction:** A small amount of solid 2,2'-Diaminobiphenyl is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to

induce vaporization.

- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2,2'-Diaminobiphenyl.



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General workflow for spectroscopic analysis.

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References

- 1. [1,1'-Biphenyl]-2,2'-diamine [webbook.nist.gov]
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